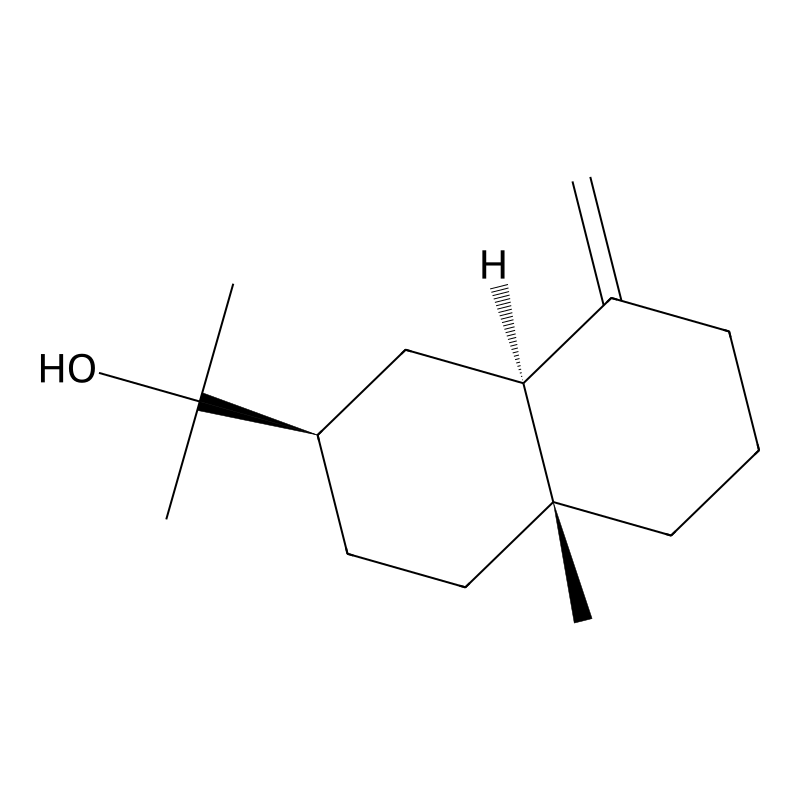

beta-Eudesmol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor and Anti-angiogenic Properties

Studies suggest that beta-eudesmol exhibits anti-tumor properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung and colon cancer, by suppressing a signaling pathway crucial for tumor growth and development . Additionally, beta-eudesmol displays anti-angiogenic activity, meaning it hinders the formation of new blood vessels that tumors require for growth and metastasis .

Potential for Neuroprotection and Neural Regeneration

Research indicates that beta-eudesmol may play a role in neuroprotection and neural regeneration. Studies have demonstrated its ability to stimulate neurite outgrowth, which are extensions of nerve cells essential for establishing connections and communication within the nervous system . This suggests its potential application in treating neurodegenerative disorders characterized by nerve cell loss and impaired nerve function.

Stress Reduction and Mental Health

Emerging evidence suggests that beta-eudesmol might have applications in managing stress and promoting mental well-being. Studies have shown that it can reduce the levels of a stress marker in saliva after exposure to acute mental stress in healthy individuals . This suggests its potential as a natural approach to managing stress and related disorders like anxiety and depression.

Beta-eudesmol is a carbobicyclic compound classified as an oxygenated sesquiterpene. Its chemical formula is . It features a trans-decalin structure with hydroxyl and methyl substituents at specific positions, which contribute to its unique properties. Beta-eudesmol is primarily isolated from essential oils of various plants, notably from the rhizomes of Atractylodes lancea and eucalyptus oils . This compound is recognized for its diverse biological activities and therapeutic potential.

Research suggests that beta-Eudesmol exerts its biological effects through various mechanisms:

- Activation of TRPA1 channels: Beta-Eudesmol can activate TRPA1, a transient receptor potential cation channel involved in various physiological processes, including appetite regulation []. This activation might stimulate appetite by increasing ghrelin levels (a hunger hormone).

- Anti-inflammatory activity: Beta-Eudesmol might possess anti-inflammatory properties by suppressing the production of inflammatory mediators [].

- Anticancer effects: The mechanism of beta-Eudesmol's potential antitumor activity is not fully understood but might involve inducing apoptosis (programmed cell death) in cancer cells [].

- Hydroxylation: The presence of the hydroxyl group allows for further functionalization.

- Oxidation: Beta-eudesmol can be oxidized to produce various derivatives that may exhibit different biological activities.

- Rearrangements: Under certain conditions, beta-eudesmol can undergo rearrangements leading to the formation of other sesquiterpenes .

These reactions contribute to its reactivity and potential applications in medicinal chemistry.

Beta-eudesmol exhibits a range of biological activities, including:

- Anti-allergic Effects: It has been shown to suppress mast cell degranulation, reducing histamine release and other inflammatory mediators .

- Appetite Stimulation: Research indicates that beta-eudesmol activates the transient receptor potential ankyrin 1 channel, stimulating appetite through increased gastric vagal nerve activity .

- Anti-cancer Properties: Studies suggest it inhibits tumor growth by blocking angiogenesis and inducing apoptosis in cancer cells .

- Antihypertensive Effects: It has been noted for its ability to block calcium channels, contributing to blood pressure regulation .

Beta-eudesmol can be synthesized through various methods:

- Isolation from Natural Sources: The most common method involves extracting beta-eudesmol from essential oils of plants like Atractylodes lancea.

- Chemical Synthesis: Synthetic routes include cyclization reactions that yield beta-eudesmol from simpler precursors. For example, a notable synthesis involves the use of cyclization techniques on specific substrates .

- Biotransformation: Microbial fermentation processes can also be employed to produce beta-eudesmol from other terpenes or related compounds.

Beta-eudesmol has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and anti-cancer properties, it is being researched as a potential therapeutic agent for allergic reactions and tumors.

- Food Industry: Its appetite-stimulating effects make it a candidate for enhancing food products.

- Cosmetics: Its presence in essential oils allows for its use in perfumes and skin care products due to its fragrance and potential skin benefits.

Research has highlighted several interactions involving beta-eudesmol:

- Mast Cell Interaction: Studies indicate that beta-eudesmol inhibits mast cell activation, thereby reducing allergic responses by modulating intracellular calcium levels .

- Neuronal Activity: It enhances gastric vagal nerve activity, influencing digestive processes and appetite regulation through interactions with specific receptors .

- Histamine Release Modulation: Beta-eudesmol affects histamine release in the hypothalamus, implicating its role in neuroendocrine signaling related to appetite .

Beta-eudesmol shares structural similarities with other sesquiterpenes. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alpha-eudesmol | Sesquiterpene | Often found alongside beta-eudesmol; less studied for biological activity. |

| Eucalyptol | Monoterpene | Known for its antiseptic properties; used in cough suppressants. |

| Germacrene D | Sesquiterpene | Exhibits anti-inflammatory properties; used in perfumery. |

| Farnesol | Sesquiterpene | Known for antimicrobial activity; used in cosmetics. |

Uniqueness of Beta-Eudesmol

Beta-eudesmol stands out due to its specific biological activities, particularly its dual role in both promoting appetite and exhibiting anti-allergic properties. Its ability to modulate mast cell activity differentiates it from other similar compounds, making it a promising candidate for further pharmacological exploration .

Beta-eudesmol was first identified in the 1920s in Eucalyptus piperita essential oil, where it exists in both liquid and crystalline forms. Early research focused on its structural elucidation and natural occurrence, but interest expanded in the late 20th century with discoveries of its bioactive properties. The compound gained prominence in traditional Asian medicine, particularly in Japanese and Chinese herbal remedies, where Atractylodes lancea rhizomes (known as "Cangzhu") were used for digestive and anti-inflammatory purposes. By the 2000s, advances in chromatography and spectroscopy enabled precise isolation and characterization, leading to mechanistic studies on its anti-cancer and neuroprotective effects.

Taxonomic Distribution and Significance

Beta-eudesmol is widely distributed across plant taxa, with notable concentrations in:

Its presence in edible plants like ginger and walnuts further underscores its ecological and dietary relevance.

Research Evolution and Current Status

Initial studies in the 1990s explored beta-eudesmol’s anti-angiogenic effects, showing inhibition of endothelial cell proliferation at IC₅₀ values of 10–20 μM. The 2010s marked a shift toward neuropharmacology, with demonstrations of neurite outgrowth stimulation in PC12 cells via MAPK activation. Recent clinical trials (2020–2025) reveal its efficacy in reducing stress-induced salivary MHPG levels in humans and enhancing appetite through TRPA1 channel modulation. Current research focuses on combinatorial therapies, such as its synergy with gemcitabine in cholangiocarcinoma treatment.

Beta-eudesmol is a carbobicyclic compound that exhibits a trans-decalin core structure substituted at positions 2, 4a, and 8 by 2-hydroxypropan-2-yl, methyl and methylidene groups, respectively [1]. The compound belongs to the eudesmane sesquiterpenoid family and represents a naturally occurring oxygenated sesquiterpene with significant structural complexity [4] [7]. The complete International Union of Pure and Applied Chemistry name for beta-eudesmol is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidenedecahydronaphthalen-2-yl]propan-2-ol [2] [10].

The molecular backbone consists of a decahydronaphthalene (decalin) framework with three distinct substituents that define the unique structural identity of beta-eudesmol [1] [16]. The tertiary alcohol functionality is positioned at the isopropyl side chain, making beta-eudesmol a tertiary alcohol within the sesquiterpenoid classification [1]. The methylidene group at position 8 introduces an exocyclic double bond that contributes to the structural rigidity and specific three-dimensional arrangement of the molecule [2] [22].

Crystallographic studies and computational modeling have revealed that beta-eudesmol adopts a specific three-dimensional conformation that is stabilized through intramolecular interactions [11] [20]. The trans-decalin framework provides a rigid bicyclic core that constrains the molecular geometry and influences the spatial arrangement of the functional groups [15]. The presence of multiple stereocenters within the structure creates a complex stereochemical environment that is crucial for the compound's identity and properties [11] [31].

Physicochemical Properties

Molecular Formula and Weight

Beta-eudesmol possesses the molecular formula C₁₅H₂₆O, indicating a composition of fifteen carbon atoms, twenty-six hydrogen atoms, and one oxygen atom [1] [2] [4]. The molecular weight has been precisely determined through various analytical methods and is consistently reported as 222.37 grams per mole [1] [4] [22]. This molecular weight corresponds to the exact mass of 222.198365 atomic mass units, as determined through high-resolution mass spectrometry [4] [10].

The chemical composition reflects the sesquiterpenoid nature of beta-eudesmol, with the C₁₅ carbon skeleton characteristic of compounds derived from three isoprene units [16]. The single oxygen atom is incorporated as part of the tertiary alcohol functional group, contributing to the overall polarity and hydrogen-bonding capacity of the molecule [1] [9].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O | [1] [2] [4] |

| Molecular Weight | 222.37 g/mol | [1] [4] [22] |

| Exact Mass | 222.198365 amu | [4] [10] |

| Monoisotopic Mass | 222.198365454 | [16] |

Density, Melting and Boiling Points

The density of beta-eudesmol has been determined through experimental measurements and computational predictions, with values ranging from 0.95 to 1.0 grams per cubic centimeter [4] [21]. The most frequently cited density value is 1.0 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions [4] [8]. Some sources report a slightly lower density of 0.95 ± 0.1 grams per cubic centimeter, which may reflect variations in measurement conditions or sample purity [21].

The melting point of beta-eudesmol is consistently reported as 72-74 degrees Celsius based on literature values [4] [21] [22] [29]. This relatively low melting point is characteristic of sesquiterpenoid compounds and reflects the molecular structure and intermolecular forces present in the crystalline state [21] [22]. The narrow melting point range indicates good purity and crystalline organization in solid samples of beta-eudesmol [29].

The boiling point has been determined both experimentally and through predictive modeling, with values of 301.7 ± 11.0 degrees Celsius at 760 millimeters of mercury pressure [4] [21]. This high boiling point relative to the molecular weight suggests significant intermolecular interactions, likely due to hydrogen bonding involving the tertiary alcohol group [4]. The substantial difference between melting and boiling points indicates a wide liquid range for beta-eudesmol under standard atmospheric conditions [21].

| Thermal Property | Value | Conditions | Source |

|---|---|---|---|

| Density | 1.0 ± 0.1 g/cm³ | Standard conditions | [4] [8] |

| Density | 0.95 ± 0.1 g/cm³ | Predicted | [21] |

| Melting Point | 72-74°C | Literature | [4] [21] [22] |

| Boiling Point | 301.7 ± 11.0°C | 760 mmHg | [4] [21] |

Solubility Profile

Beta-eudesmol exhibits distinct solubility characteristics that reflect its amphiphilic nature, possessing both hydrophobic sesquiterpenoid backbone and hydrophilic alcohol functionality [8] [9] [10]. The compound demonstrates limited water solubility, with experimental determinations indicating solubility of approximately 7.289 milligrams per liter at 25 degrees Celsius [9]. This low aqueous solubility is consistent with the predominantly hydrocarbon structure and relatively small polar region provided by the tertiary alcohol group [9].

In contrast to its poor water solubility, beta-eudesmol shows excellent solubility in organic solvents [8] [10] [12]. The compound is highly soluble in dimethyl sulfoxide, with solubility exceeding 100 milligrams per milliliter [8]. Chloroform, dichloromethane, ethyl acetate, and acetone all serve as effective solvents for beta-eudesmol, indicating good compatibility with both polar and nonpolar organic media [10] [12]. Methanol shows moderate solubility characteristics, described as "slightly soluble" in some sources [12].

The partition coefficient (LogP) has been calculated and experimentally determined, with values of 4.68 indicating strong preference for organic phases over aqueous phases [4]. This high LogP value confirms the lipophilic nature of beta-eudesmol and suggests favorable partitioning into biological membranes and organic extraction solvents [4] [27]. The refractive index has been measured at 1.499, providing additional physical characterization data [4] [9].

| Solvent System | Solubility | Temperature | Source |

|---|---|---|---|

| Water | 7.289 mg/L | 25°C | [9] |

| Water | <0.1 mg/mL | Room temperature | [8] |

| Dimethyl sulfoxide | >100 mg/mL | Room temperature | [8] |

| Chloroform | Highly soluble | Room temperature | [10] [12] |

| Methanol | Slightly soluble | Room temperature | [12] |

| Ethyl acetate | Highly soluble | Room temperature | [10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for beta-eudesmol through both proton and carbon-13 analyses [15] [17] [18]. Proton nuclear magnetic resonance spectra reveal characteristic signals that confirm the presence of the tertiary alcohol, methyl groups, and the distinctive methylidene functionality [18]. The hydrogen atoms associated with the hydroxyl-bearing carbon appear as characteristic multiplets that reflect the stereochemical environment and coupling patterns within the decalin framework [18].

Carbon-13 nuclear magnetic resonance analysis has been particularly valuable for structural elucidation and identification of beta-eudesmol in complex mixtures [17] [18]. The carbon spectrum shows fifteen distinct carbon signals corresponding to the molecular formula, with chemical shifts that are diagnostic for the specific carbon environments present in the molecule [17]. The tertiary carbon bearing the hydroxyl group exhibits a characteristic downfield shift, while the methylidene carbon appears in the olefinic region of the spectrum [17] [18].

Detailed peak assignments have been accomplished through comparison with isolated pure compounds and two-dimensional nuclear magnetic resonance techniques [18]. The protons at positions 12 and 13 of the isopropyl alcohol group appear as a characteristic singlet at 1.21 parts per million, providing a useful diagnostic signal for identification purposes [18]. Advanced nuclear magnetic resonance methods, including distortionless enhancement by polarization transfer experiments, have been employed to distinguish carbon multiplicities and enhance structural characterization [17].

| Nuclear Magnetic Resonance Parameter | Observation | Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H Isopropyl methyls | Singlet | 1.21 | [18] |

| ¹³C Total signals | 15 carbons | Variable | [17] |

| ¹H Hydroxyl region | Characteristic pattern | Variable | [18] |

| ¹³C Methylidene | Olefinic region | Variable | [17] |

Mass Spectrometry Identification

Mass spectrometry serves as a powerful analytical tool for the identification and characterization of beta-eudesmol, providing both molecular weight confirmation and structural fragmentation information [13] [14]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that are diagnostic for the eudesmol structure and have been documented in standardized spectral databases [13]. The molecular ion peak appears at mass-to-charge ratio 222, consistent with the molecular weight of beta-eudesmol [13].

High-resolution mass spectrometry has been employed to determine the exact molecular mass and elemental composition with high precision [4] [10]. The accurate mass measurement of 222.198365 atomic mass units confirms the molecular formula C₁₅H₂₆O and distinguishes beta-eudesmol from other compounds with similar nominal masses [4]. This level of mass accuracy is crucial for unambiguous identification in complex natural product extracts and metabolomics studies [14].

Fragmentation patterns observed in electron ionization conditions provide structural information about the molecular backbone and functional groups [13]. The loss of water (18 atomic mass units) from the molecular ion is a common fragmentation pathway, reflecting the presence of the alcohol functionality [13]. Additional characteristic fragment ions result from cleavage of the isopropyl group and rearrangements within the decalin framework [13].

Gas chromatography-mass spectrometry combinations have proven particularly effective for the analysis of beta-eudesmol in essential oil samples and biological extracts [14]. The retention time and mass spectral characteristics together provide confident identification even in complex matrices [14]. Tandem mass spectrometry approaches have been developed for enhanced specificity and quantitative analysis applications [14].

Infrared Spectroscopy Features

Infrared spectroscopy provides valuable functional group identification and structural confirmation for beta-eudesmol through characteristic vibrational frequencies [11] [24]. The most prominent feature in the infrared spectrum is the broad hydroxyl stretch, appearing at 3432 wavenumbers and confirming the presence of the tertiary alcohol functionality [11]. This absorption band is typically broad due to hydrogen bonding interactions in the solid state or concentrated solutions [11].

The carbon-hydrogen stretching region exhibits multiple absorptions characteristic of the sesquiterpenoid structure [11] [24]. Strong absorptions at 2929 and 2847 wavenumbers correspond to the asymmetric and symmetric stretching vibrations of the methyl and methylene groups present throughout the decalin framework [11]. These frequencies are diagnostic for saturated hydrocarbon environments and are consistent with the predominantly aliphatic nature of beta-eudesmol [11].

Additional characteristic infrared absorptions appear at 1460 and 1378 wavenumbers, corresponding to carbon-hydrogen bending vibrations and methyl group deformations [11]. These mid-infrared absorptions provide fingerprint information that aids in structural identification and purity assessment [11]. The absence of carbonyl or aromatic absorptions confirms the aliphatic alcohol nature of beta-eudesmol [11].

Vibrational circular dichroism spectroscopy has been employed for absolute configuration determination, providing additional stereochemical information beyond conventional infrared spectroscopy [11]. The combination of infrared absorption and circular dichroism measurements enables complete structural and stereochemical characterization of beta-eudesmol samples [11].

| Infrared Frequency (cm⁻¹) | Assignment | Intensity | Source |

|---|---|---|---|

| 3432 | Hydroxyl stretch | Strong, broad | [11] |

| 2929 | Carbon-hydrogen stretch | Strong | [11] |

| 2847 | Carbon-hydrogen stretch | Strong | [11] |

| 1460 | Carbon-hydrogen bend | Medium | [11] |

| 1378 | Methyl deformation | Medium | [11] |

Absolute Configuration and Stereochemistry

Beta-eudesmol contains three stereocenters within its molecular structure, specifically at the 2R, 4aR, and 8aS positions according to the Cahn-Ingold-Prelog nomenclature system [1] [2] [11]. The absolute configuration has been definitively established through multiple analytical approaches, including vibrational circular dichroism spectroscopy, X-ray crystallography of derivatives, and chemical correlation with compounds of known configuration [11] [15]. The stereochemical designation (2R,4aR,8aS) represents the naturally occurring form of beta-eudesmol found in most botanical sources [1] [11].

The determination of absolute configuration has been accomplished through sophisticated spectroscopic methods that compare experimental data with theoretical calculations [11]. Vibrational circular dichroism spectroscopy, combined with density functional theory calculations using the B3LYP functional and 6-31++G(d) basis set, has provided definitive assignment of the absolute configuration [11]. The experimental vibrational circular dichroism spectrum shows excellent agreement with calculated spectra for the (2R,4aR,8aS) configuration, confirming this as the correct absolute stereochemistry [11].

Optical rotation measurements provide additional stereochemical information, with beta-eudesmol exhibiting a positive optical rotation ranging from +55 to +75 degrees when measured at the sodium D-line (589 nanometers) in chloroform solution [21]. This dextrorotatory behavior is consistent with the established absolute configuration and provides a practical method for assessing optical purity in isolated samples [21] [32]. The specific rotation value serves as a benchmark for evaluating the enantiomeric excess of beta-eudesmol preparations [32].

The stereochemical complexity of beta-eudesmol arises from the rigid trans-decalin framework that constrains the three-dimensional arrangement of substituents [15] [31]. The configuration at each stereocenter influences the overall molecular conformation and affects both physical properties and biological activity [11] [15]. Computational conformational analysis has identified multiple low-energy conformers that are accessible under ambient conditions, with the relative populations determined by the stereochemical constraints imposed by the absolute configuration [11].

| Stereochemical Parameter | Value | Method | Source |

|---|---|---|---|

| Absolute Configuration | (2R,4aR,8aS) | Vibrational circular dichroism | [11] |

| Number of Stereocenters | 3 | Structural analysis | [1] [2] |

| Optical Rotation | +55 to +75° | Polarimetry (CHCl₃) | [21] |

| Enantiomeric Purity | Variable | Chiral analysis | [32] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant